(2S)-2-amino-5-[(2,4-dinitrophenyl)amino]pentanoic acid (2S)-2-amino-5-[(2,4-dinitrophenyl)amino]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 10457-27-9
VCID: VC0087631
InChI: InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N
Molecular Formula: C11H14N4O6
Molecular Weight: 298.25 g/mol

(2S)-2-amino-5-[(2,4-dinitrophenyl)amino]pentanoic acid

CAS No.: 10457-27-9

Main Products

VCID: VC0087631

Molecular Formula: C11H14N4O6

Molecular Weight: 298.25 g/mol

(2S)-2-amino-5-[(2,4-dinitrophenyl)amino]pentanoic acid - 10457-27-9

CAS No. 10457-27-9
Product Name (2S)-2-amino-5-[(2,4-dinitrophenyl)amino]pentanoic acid
Molecular Formula C11H14N4O6
Molecular Weight 298.25 g/mol
IUPAC Name (2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid
Standard InChI InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1
Standard InChIKey AYMDNNQPNXWIKK-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N
Synonyms 2,4-dinitrophenylornithine
2,4-DNP-ornithine
PubChem Compound 3080670
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator